molecular formula C16H13NO3S B14331986 2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline CAS No. 110035-99-9

2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline

Cat. No.: B14331986
CAS No.: 110035-99-9
M. Wt: 299.3 g/mol
InChI Key: JZJFUPGESAHNNH-UHFFFAOYSA-N
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Description

2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to the quinoline ring, which imparts unique chemical and physical properties. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline typically involves the reaction of benzenesulfonyl chloride with a quinoline derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the quinoline nitrogen.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation reactions using benzenesulfonyl chloride and quinoline derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: An organosulfur compound with similar sulfonyl functional groups.

    Quinoline: The parent compound of quinoline derivatives, known for its wide range of applications.

    Sulfonyl chlorides: Compounds with sulfonyl chloride functional groups, used in similar synthetic reactions.

Uniqueness

2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline is unique due to the combination of the benzenesulfonyl group and the quinoline ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

110035-99-9

Molecular Formula

C16H13NO3S

Molecular Weight

299.3 g/mol

IUPAC Name

2-(benzenesulfonylmethyl)-1-oxidoquinolin-1-ium

InChI

InChI=1S/C16H13NO3S/c18-17-14(11-10-13-6-4-5-9-16(13)17)12-21(19,20)15-7-2-1-3-8-15/h1-11H,12H2

InChI Key

JZJFUPGESAHNNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=[N+](C3=CC=CC=C3C=C2)[O-]

Origin of Product

United States

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